molecular formula C24H28BrNO7 B11441826 3-Ethyl 6-methyl 4-(3-bromo-4,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-(3-bromo-4,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11441826
M. Wt: 522.4 g/mol
InChI Key: WDNBHSVPAFOFDJ-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-(3-bromo-4,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes multiple functional groups such as ester, ketone, and brominated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-(3-bromo-4,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step reactions. One common method includes the following steps:

  • Formation of the Hexahydroquinoline Core: : The hexahydroquinoline core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions for several hours.

  • Bromination of the Aromatic Ring: : The bromination of the aromatic ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted at room temperature or slightly elevated temperatures.

  • Esterification: : The ester groups can be introduced through esterification reactions involving the corresponding carboxylic acids and alcohols in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-Ethyl 6-methyl 4-(3-bromo-4,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its multiple functional groups.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-(3-bromo-4,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.

    Brominated Aromatic Compounds: Compounds with bromine atoms on aromatic rings.

    Dimethoxyphenyl Compounds: Compounds with dimethoxy groups on aromatic rings.

Uniqueness

The uniqueness of 3-Ethyl 6-methyl 4-(3-bromo-4,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. The presence of both ester and ketone groups, along with the brominated aromatic ring, makes it a valuable compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C24H28BrNO7

Molecular Weight

522.4 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(3-bromo-4,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C24H28BrNO7/c1-7-33-24(29)18-12(3)26-15-8-11(2)17(23(28)32-6)21(27)20(15)19(18)13-9-14(25)22(31-5)16(10-13)30-4/h9-11,17,19,26H,7-8H2,1-6H3

InChI Key

WDNBHSVPAFOFDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Br)OC)OC)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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